2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine
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Overview
Description
2,4-Dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is a heterocyclic organic compound characterized by its unique structure, which includes a pyrano[3,4-d]pyrimidine core with chlorine atoms at the 2 and 4 positions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of certain proteins, such as cdk2 .
Mode of Action
It’s known that similar compounds can inhibit the activity of target proteins by binding to their active sites, thereby preventing their normal function .
Biochemical Pathways
Compounds with similar structures have been found to affect pathways related to cell proliferation and survival .
Result of Action
Similar compounds have been found to inhibit cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,4-dichloropyrimidine derivatives with suitable dihydro-pyrano derivatives in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like halides or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, 2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows it to be a useful tool in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of antiviral and anticancer agents. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
2,4-Dichloropyrimidine
2,4-Dichloro-5H-pyrano[3,4-d]pyrimidine
2,4-Dichloro-6,8-dihydro-5H-pyrimido[3,4-d]pyrimidine
Uniqueness: 2,4-Dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine is unique due to its specific structural features, which include the pyrano[3,4-d]pyrimidine core and the presence of chlorine atoms at the 2 and 4 positions
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Properties
IUPAC Name |
2,4-dichloro-6,8-dihydro-5H-pyrano[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-4-1-2-12-3-5(4)10-7(9)11-6/h1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFHGOSDKHGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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